

# MOZ-TIF2 Fusion Protein in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MOZ-IN-2  |           |
| Cat. No.:            | B15584905 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The MOZ-TIF2 fusion protein, arising from an inversion on chromosome 8 [inv(8)(p11q13)], is a recurrent genetic abnormality associated with a subtype of acute myeloid leukemia (AML), particularly the M4/M5 French-American-British (FAB) classifications.[1][2] This oncoprotein plays a critical role in leukemogenesis by disrupting normal hematopoietic differentiation and promoting the proliferation of myeloid progenitors. This technical guide provides an in-depth overview of the MOZ-TIF2 fusion protein, its molecular mechanisms, associated signaling pathways, and key experimental methodologies for its study. Quantitative data from seminal studies are summarized, and detailed protocols for relevant experiments are provided to facilitate further research and drug development efforts in this area.

## Molecular Biology of the MOZ-TIF2 Fusion Protein

The MOZ-TIF2 fusion protein is a chimeric protein that combines the N-terminal portion of the Monocytic Leukemia Zinc Finger Protein (MOZ, also known as KAT6A) with the C-terminal region of the Transcriptional Intermediary Factor 2 (TIF2, also known as NCOA2).[1][3] This fusion results in a gain-of-function oncoprotein that drives leukemogenesis through several key molecular mechanisms.

The MOZ portion of the fusion protein contributes its histone acetyltransferase (HAT) domain, specifically a MYST-type HAT domain, and a potent transcriptional repression domain.[4] The



MOZ component is also crucial for targeting the fusion protein to chromatin through its C2HC nucleosome recognition motif.[5][6]

The TIF2 portion provides a powerful transcriptional activation domain and, critically, a CBP/p300 interaction domain (CID).[5][6] This allows the MOZ-TIF2 fusion protein to recruit the histone acetyltransferases CBP and p300, leading to aberrant chromatin modification and gene expression.[5][6]

The transforming activity of MOZ-TIF2 is dependent on both the nucleosomal targeting function of the MOZ moiety and the CBP/p300 recruitment capability of the TIF2 moiety.[5][6] While the intrinsic HAT activity of the MOZ domain was initially thought to be dispensable, more recent evidence suggests it is also required for leukemogenesis.[4][5]

### **Signaling Pathways and Downstream Effectors**

The MOZ-TIF2 oncoprotein exerts its leukemogenic effects by hijacking and dysregulating key signaling pathways involved in hematopoiesis.

### Interaction with CBP/p300 and Chromatin Remodeling

A primary mechanism of MOZ-TIF2-mediated transformation is its interaction with the transcriptional co-activators CBP and p300.[5][7] The TIF2 portion of the fusion protein directly binds to CBP/p300, leading to their sequestration and aberrant localization within the nucleus. [7] This has two major consequences:

- Aberrant Histone Acetylation: The recruitment of CBP/p300 to MOZ-TIF2 target genes results in altered patterns of histone acetylation, leading to the inappropriate activation of pro-leukemic genes.[3]
- Impairment of other Transcription Factors: By sequestering CBP/p300, MOZ-TIF2 acts as a dominant-negative inhibitor of other transcription factors that rely on these co-activators, such as nuclear receptors and the tumor suppressor p53.[7][8]

Recent studies have also highlighted the role of MOZ-TIF2 in promoting H3K23 propionylation, a histone mark associated with active gene expression.[9]





Click to download full resolution via product page

MOZ-TIF2 interaction with CBP/p300 and downstream effects.

### **Upregulation of HOXA9 and MEIS1**

A critical downstream effect of MOZ-TIF2 is the upregulation of key developmental transcription factors, particularly HOXA9 and MEIS1.[6][10] These genes are essential for normal hematopoietic stem cell function but their sustained high expression is a hallmark of many types of AML and is strongly associated with leukemic transformation. Endogenous MOZ is required for the expression of Meis1 in the context of MOZ-TIF2-driven leukemia.[6][10]

### **Inhibition of p53 and Senescence**

MOZ-TIF2 has been shown to inhibit the transcriptional activity of the tumor suppressor p53.[4] [8] This is achieved through the sequestration of CBP/p300, which are essential co-activators for p53-mediated transcription of target genes involved in apoptosis and cell cycle arrest.[8] Furthermore, MOZ-TIF2 expression can repress the CDKN2A locus, which encodes the tumor



suppressors p16INK4a and p19ARF, thereby inhibiting cellular senescence and promoting immortalization of hematopoietic progenitors.[4]

# **Quantitative Data Summary**

The following tables summarize key quantitative data from studies investigating the effects of the MOZ-TIF2 fusion protein.

| Cell-Based<br>Assays | Cell<br>Line/System                          | Effect of MOZ-<br>TIF2       | Quantitative<br>Measurement                              | Reference |
|----------------------|----------------------------------------------|------------------------------|----------------------------------------------------------|-----------|
| Cell Proliferation   | Murine<br>Hematopoietic<br>Progenitors       | Increased<br>Proliferation   | 2 to 3-fold<br>increase in cell<br>number over 6<br>days | [4]       |
| Colony<br>Formation  | Murine<br>Hematopoietic<br>Progenitors       | Serial Replating<br>Capacity | Sustained colony formation over at least 4 passages      | [4]       |
| Senescence           | Murine<br>Embryonic<br>Fibroblasts<br>(MEFs) | Inhibition of<br>Senescence  | ~50% reduction<br>in SA-β-Gal<br>positive cells          | [4]       |



| Gene<br>Expression<br>Analysis | Gene                                   | Cell<br>Line/System                                     | Fold Change<br>(MOZ-TIF2 vs.<br>Control) | Reference |
|--------------------------------|----------------------------------------|---------------------------------------------------------|------------------------------------------|-----------|
| Upregulated<br>Genes           | НОХА9                                  | Murine<br>Hematopoietic<br>Progenitors                  | >10-fold increase                        | [4]       |
| MEIS1                          | MOZ-TIF2 AML<br>cells                  | Significantly<br>higher than in<br>MLL-AF9 AML<br>cells | [10]                                     |           |
| Downregulated<br>Genes         | p16INK4a                               | Murine<br>Hematopoietic<br>Progenitors                  | ~2.5-fold<br>decrease                    | [4]       |
| p19ARF                         | Murine<br>Hematopoietic<br>Progenitors | ~2-fold decrease                                        | [4]                                      |           |

| Luciferase Reporter Assays | Reporter Construct | Cell Line | Effect of MOZ-TIF2 |
Quantitative Measurement | Reference | | :--- | :--- | :--- | :--- | | p53-responsive | p53-luc |
SaOS-2 | Inhibition of p53 activity | ~50-70% reduction in luciferase activity | [8] | RARresponsive | RARE-luc | U937 | Inhibition of RAR activity | ~60% reduction in luciferase activity |
[8] |

# **Experimental Protocols**

Detailed methodologies for key experiments used to study the MOZ-TIF2 fusion protein are provided below.

# Retroviral Transduction of Murine Hematopoietic Progenitors

This protocol describes the introduction of the MOZ-TIF2 fusion gene into murine hematopoietic stem and progenitor cells (HSPCs) to study its effects on cell proliferation, differentiation, and transformation.





Click to download full resolution via product page

Workflow for retroviral transduction of HSPCs.



#### Materials:

- Bone marrow from 6- to 8-week-old C57BL/6 mice
- Retroviral vector encoding MOZ-TIF2 (e.g., MSCV-MOZ-TIF2-IRES-GFP)
- Retroviral packaging cell line (e.g., Platinum-E)
- c-Kit MicroBeads (Miltenyi Biotec)
- StemSpan SFEM II medium (STEMCELL Technologies)
- Murine cytokines (SCF, IL-3, IL-6)
- Retronectin (Takara Bio)

#### Procedure:

- Retrovirus Production: Transfect Platinum-E cells with the MOZ-TIF2 retroviral vector using a suitable transfection reagent. Collect the viral supernatant 48 and 72 hours post-transfection.
- HSPC Isolation: Isolate bone marrow from the femurs and tibias of C57BL/6 mice. Enrich for c-Kit+ HSPCs using magnetic-activated cell sorting (MACS).
- Pre-stimulation: Culture the enriched c-Kit+ cells for 48 hours in StemSpan medium supplemented with murine SCF (100 ng/mL), IL-3 (10 ng/mL), and IL-6 (10 ng/mL).
- Transduction: Coat non-tissue culture-treated plates with Retronectin. Add the retroviral supernatant and incubate for 2-4 hours. Remove the supernatant and add the pre-stimulated HSPCs. Centrifuge the plates at 1,000 x g for 1 hour at 32°C (spinoculation).
- Culture: Culture the transduced cells for 48-72 hours before proceeding to downstream assays.

### Murine Bone Marrow Transplant Leukemia Model

This protocol describes the generation of a murine model of MOZ-TIF2-induced AML.

#### Materials:



- MOZ-TIF2-transduced HSPCs (from Protocol 4.1)
- Recipient C57BL/6 mice (CD45.2)
- Donor mice (CD45.1, for competitive transplants)
- Irradiator (e.g., Cesium-137 source)

#### Procedure:

- Recipient Preparation: Lethally irradiate recipient C57BL/6 mice with a total dose of 9.5 Gy, split into two doses separated by at least 3 hours.
- Cell Injection: Inject 0.5-1 x 10<sup>6</sup> MOZ-TIF2-transduced HSPCs into the retro-orbital sinus or tail vein of the irradiated recipient mice.
- Monitoring: Monitor the mice for signs of leukemia development, including weight loss, hunched posture, and ruffled fur. Analyze peripheral blood for the presence of GFP+ leukemic cells.
- Analysis: Euthanize mice upon signs of advanced disease. Analyze bone marrow, spleen, and liver for leukemic infiltration by flow cytometry and histology.

# **Chromatin Immunoprecipitation (ChIP)-Sequencing**

This protocol describes the identification of genomic regions bound by the MOZ-TIF2 fusion protein.





Click to download full resolution via product page

Workflow for ChIP-Sequencing.



#### Materials:

- MOZ-TIF2 expressing AML cells (e.g., transduced murine HSPCs or human AML cell lines)
- Formaldehyde
- Glycine
- ChIP-grade antibody against MOZ or TIF2
- Protein A/G magnetic beads
- Buffers for cell lysis, chromatin shearing, and immunoprecipitation
- DNA purification kit
- Next-generation sequencing library preparation kit

#### Procedure:

- Cross-linking: Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.
- Chromatin Preparation: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody against MOZ or TIF2 overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
- Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
- Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight. Purify the DNA using a DNA purification kit.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.



 Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for MOZ-TIF2 binding.

## RNA-Sequencing (RNA-seq) and Data Analysis

This protocol describes the analysis of global gene expression changes induced by MOZ-TIF2.

#### Materials:

- MOZ-TIF2 expressing and control cells
- RNA extraction kit
- RNA-seq library preparation kit

#### Procedure:

- RNA Extraction: Extract total RNA from MOZ-TIF2 expressing and control cells.
- Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation.
- Sequencing: Perform high-throughput sequencing of the prepared libraries.
- Data Analysis:
  - Quality Control: Assess the quality of the raw sequencing reads.
  - Alignment: Align the reads to the reference genome.
  - Quantification: Count the number of reads mapping to each gene.
  - Differential Expression Analysis: Identify genes that are significantly up- or downregulated in MOZ-TIF2 expressing cells compared to controls.
  - Pathway Analysis: Perform gene set enrichment analysis to identify signaling pathways that are dysregulated by MOZ-TIF2.



## **Drug Development and Therapeutic Targeting**

The critical role of the MOZ-TIF2 fusion protein in driving AML makes it an attractive therapeutic target. Several strategies are being explored to inhibit its function:

- Inhibition of HAT Activity: Small molecule inhibitors targeting the HAT activity of MOZ or the recruited CBP/p300 are a promising therapeutic avenue.
- Disruption of Protein-Protein Interactions: Developing molecules that disrupt the interaction between MOZ-TIF2 and CBP/p300 could block its oncogenic activity.
- Targeting Downstream Effectors: Inhibiting the function of key downstream targets like HOXA9 and MEIS1 or their associated pathways may also be an effective strategy.

### Conclusion

The MOZ-TIF2 fusion protein is a key driver of a specific subtype of AML. Its ability to dysregulate gene expression through aberrant chromatin modification and interaction with essential co-activators like CBP/p300 provides a clear mechanism for its leukemogenic activity. A thorough understanding of its molecular function and the pathways it affects is crucial for the development of targeted therapies for this aggressive leukemia. The experimental protocols and data summarized in this guide provide a foundation for researchers and drug developers to further investigate the biology of MOZ-TIF2 and to design novel therapeutic interventions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Protocol to produce high-titer retrovirus for transduction of mouse bone marrow cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. rna-seqblog.com [rna-seqblog.com]







- 4. Frontiers | Fusion InPipe, an integrative pipeline for gene fusion detection from RNA-seq data in acute pediatric leukemia [frontiersin.org]
- 5. nf-co.re [nf-co.re]
- 6. pnas.org [pnas.org]
- 7. Expression of the MOZ-TIF2 oncoprotein in mice represses senescence PMC [pmc.ncbi.nlm.nih.gov]
- 8. GitHub nf-core/rnafusion: RNA-seq analysis pipeline for detection of gene-fusions [github.com]
- 9. MOZ-TIF2 Inhibits Transcription by Nuclear Receptors and p53 by Impairment of CBP Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NGI Sweden » RNA-fusion analysis [ngisweden.scilifelab.se]
- To cite this document: BenchChem. [MOZ-TIF2 Fusion Protein in Acute Myeloid Leukemia: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15584905#moz-tif2-fusion-protein-in-acute-myeloid-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com